molecular formula C5H10NO3P B14362998 Dimethyl (1-cyanoethyl)phosphonate CAS No. 90250-79-6

Dimethyl (1-cyanoethyl)phosphonate

Cat. No.: B14362998
CAS No.: 90250-79-6
M. Wt: 163.11 g/mol
InChI Key: WFZVIZJJHOLQJI-UHFFFAOYSA-N
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Description

Dimethyl (1-cyanoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyanoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (1-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 1-bromo-2-cyanoethane under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (1-cyanoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl (1-cyanoethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (1-cyanoethyl)phosphonate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The phosphonate group can act as a nucleophile, participating in reactions that form new carbon-phosphorus bonds. The cyano group can also undergo transformations, contributing to the compound’s versatility in chemical reactions .

Comparison with Similar Compounds

  • Dimethyl phosphonate
  • Diethyl (1-cyanoethyl)phosphonate
  • Dimethyl methylphosphonate

Comparison: Dimethyl (1-cyanoethyl)phosphonate is unique due to the presence of both a cyano group and a phosphonate group, which imparts distinct reactivity compared to other phosphonates. For example, dimethyl phosphonate lacks the cyano group, making it less versatile in certain reactions. Diethyl (1-cyanoethyl)phosphonate, while similar, has different steric and electronic properties due to the ethyl groups .

Properties

CAS No.

90250-79-6

Molecular Formula

C5H10NO3P

Molecular Weight

163.11 g/mol

IUPAC Name

2-dimethoxyphosphorylpropanenitrile

InChI

InChI=1S/C5H10NO3P/c1-5(4-6)10(7,8-2)9-3/h5H,1-3H3

InChI Key

WFZVIZJJHOLQJI-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)P(=O)(OC)OC

Origin of Product

United States

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